

3-Phenylethynyl-benzaldehyde molecular weight and formula C₁₅H₁₀O

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Compound of Interest

Compound Name: 3-Phenylethynyl-benzaldehyde

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An In-Depth Technical Guide to 3-Phenylethynyl-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylethynyl-benzaldehyde, with the chemical formula C₁₅H₁₀O, is an aromatic aldehyde derivative that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive aldehyde group and a phenylacetylene moiety, makes it a versatile building block for the construction of more complex molecules. This guide provides a comprehensive overview of its molecular characteristics, a detailed experimental protocol for its synthesis via the Sonogashira coupling reaction, and a summary of its applications in research and development, particularly in the fields of medicinal chemistry and materials science.

Physicochemical and Molecular Data

The fundamental properties of **3-Phenylethynyl-benzaldehyde** are summarized in the table below for easy reference.

Property	Value
Chemical Formula	C15H10O
Molecular Weight	206.24 g/mol [1]
CAS Number	115021-39-1[1]
Appearance	Not explicitly stated in search results
Melting Point	47°C[2]
Boiling Point	Not explicitly stated in search results
Solubility	Soluble in common organic solvents

Synthesis of 3-Phenylethynyl-benzaldehyde

The primary synthetic route to **3-Phenylethynyl-benzaldehyde** is the Sonogashira cross-coupling reaction. This widely used method involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system.[3][4][5] The following protocol is a representative procedure for the synthesis of **3-Phenylethynyl-benzaldehyde** from 3-bromobenzaldehyde and phenylacetylene.

Experimental Protocol: Sonogashira Coupling Reaction

Materials:

- 3-Bromobenzaldehyde
- Phenylacetylene
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Copper(I) iodide (CuI)
- Triethylamine (Et₃N)
- Anhydrous tetrahydrofuran (THF)

- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- **Reaction Setup:** A dry Schlenk flask is charged with 3-bromobenzaldehyde (1.0 eq.), palladium(II) acetate (0.02 eq.), triphenylphosphine (0.04 eq.), and copper(I) iodide (0.01 eq.) under an inert atmosphere (e.g., argon or nitrogen).
- **Solvent and Reagent Addition:** Anhydrous and degassed tetrahydrofuran (THF) is added to the flask, followed by triethylamine (2.0 eq.). The mixture is stirred until all solids are dissolved.
- **Alkyne Addition:** Phenylacetylene (1.2 eq.) is then added dropwise to the reaction mixture.
- **Reaction Conditions:** The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure **3-Phenylethynyl-benzaldehyde**.

Characterization Data

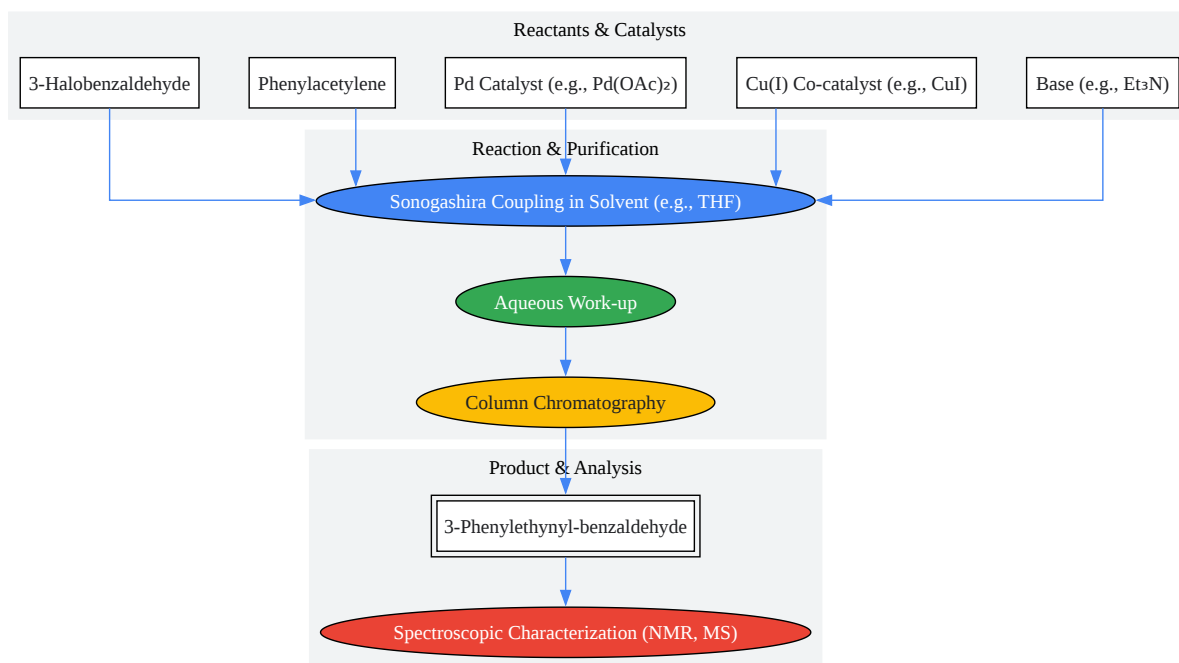
The structure and purity of the synthesized **3-Phenylethynyl-benzaldehyde** can be confirmed using various spectroscopic techniques. Representative data for a similar compound, 4-phenylethynylbenzaldehyde, is presented below to provide an expected analytical profile.^[6]

Analytical Technique	Expected Observations for Phenylethynyl-benzaldehyde Isomers
^1H NMR (CDCl_3)	Signals corresponding to the aldehydic proton (around 10 ppm), and aromatic protons on both the benzaldehyde and phenyl rings (typically in the range of 7.3-8.0 ppm).
^{13}C NMR (CDCl_3)	Resonances for the aldehyde carbonyl carbon (around 192 ppm), alkyne carbons (in the range of 88-95 ppm), and aromatic carbons.
High-Resolution Mass Spectrometry (HRMS)	Calculation of the exact mass of the molecular ion ($[\text{M}+\text{H}]^+$) to confirm the elemental composition. For $\text{C}_{15}\text{H}_{11}\text{O}^+$, the calculated mass would be approximately 207.0810.

Synthetic Workflow and Applications

Sonogashira Coupling Workflow

The Sonogashira coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The general workflow for the synthesis of **3-Phenylethynyl-benzaldehyde** is depicted below.



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*Workflow for the synthesis of **3-Phenylethynyl-benzaldehyde**.*

Applications in Drug Development and Materials Science

3-Phenylethynyl-benzaldehyde is a key intermediate in the synthesis of a variety of organic molecules.^{[7][8]} Its bifunctional nature allows for further chemical transformations. The

aldehyde group can readily undergo reactions such as Wittig olefination, reductive amination, and condensation reactions, while the phenylethynyl group can participate in cycloadditions and other coupling reactions.

In the context of drug development, this molecule serves as a scaffold for the synthesis of novel bioactive compounds. The rigid, linear structure of the phenylethynyl group can be utilized to probe binding pockets of proteins and enzymes, while the benzaldehyde moiety provides a handle for the introduction of diverse functional groups to modulate pharmacological properties. While specific examples of marketed drugs derived directly from **3-Phenylethynyl-benzaldehyde** are not readily available in the public domain, its utility as a building block in medicinal chemistry is well-established.

In materials science, this compound is used in the development of conjugated systems for optoelectronic materials, fluorescent dyes, and liquid crystals.[8] The extended π -system of the molecule contributes to its interesting photophysical properties.

Involvement in Signaling Pathways

Currently, there is a lack of specific research literature detailing the direct interaction of **3-Phenylethynyl-benzaldehyde** with cellular signaling pathways. However, it is important to note that the parent molecule, benzaldehyde, has been studied in various biological contexts. For instance, some studies have investigated the effects of benzaldehyde derivatives on signaling pathways related to cancer and inflammation. It is plausible that derivatives of **3-Phenylethynyl-benzaldehyde** could be designed to interact with specific biological targets, but further research is required to elucidate any such activities. Therefore, any consideration of its biological effects should be based on experimental evidence for the specific derivatives being investigated.

Conclusion

3-Phenylethynyl-benzaldehyde is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and materials science research. Its synthesis via the robust and efficient Sonogashira coupling reaction is well-established. The presence of two distinct reactive sites within its structure allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures.

with desired functions. Further exploration of the biological activities of its derivatives may lead to the discovery of novel therapeutic agents.

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